Product packaging for L-[1-13C]Glucose(Cat. No.:CAS No. 478519-02-7)

L-[1-13C]Glucose

Cat. No.: B583745
CAS No.: 478519-02-7
M. Wt: 181.148
InChI Key: WQZGKKKJIJFFOK-WIZIAPGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-[1-13C]Glucose is a stable isotope-labeled form of glucose where the carbon-13 atom is positioned at the C1 location of the L-enantiomer. This compound serves as a critical tracer in 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopy (MRS) studies to elucidate complex metabolic pathways and compartmentation within biological systems. Research using this compound has been pivotal in revealing the intricate metabolic trafficking between glial and neuronal cells in the brain . By tracing the entry of the 13C label into biochemical pathways, it helps delineate the oxidative metabolism via pyruvate dehydrogenase from the anaplerotic pathways, such as those involving pyruvate carboxylase, which is localized in glial cells . This makes this compound an invaluable tool for studying cerebral energy metabolism, the glial-neuronal neurotransmitter cycle, and metabolic shifts under various physiological and pathophysiological conditions, including hypoxia . Furthermore, applications extend to pancreatic beta-cell research, where it has been used to demonstrate the conversion of glucose to glutamate . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583745 L-[1-13C]Glucose CAS No. 478519-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-WIZIAPGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for L 1 13c Glucose Tracing Experiments

Stable Isotope Metabolic Flux Analysis (13C-MFA)

Stable Isotope Metabolic Flux Analysis, commonly referred to as 13C-MFA, is a cornerstone technique for quantifying intracellular metabolic fluxes. nih.gov By introducing a substrate labeled with a stable isotope, such as L-[1-13C]Glucose, into a biological system, researchers can track the path of the labeled carbon atoms through various metabolic pathways. creative-proteomics.com The resulting distribution of these isotopes in downstream metabolites provides a wealth of information that, when combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of reaction rates, or fluxes. nih.gov

Theoretical Foundations of 13C-MFA

The fundamental principle of 13C-MFA lies in the analysis of isotopic labeling patterns in metabolites. When cells are cultured with a 13C-labeled substrate, the labeled atoms are incorporated into various intracellular metabolites through enzymatic reactions. creative-proteomics.com The specific arrangement of labeled and unlabeled atoms within a molecule, known as its isotopomer distribution, is directly influenced by the relative activities of the metabolic pathways involved. nih.gov

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure these isotopomer distributions. wikipedia.org The experimental data are then fitted to a computational model that simulates the flow of the isotopic tracer through a predefined metabolic network. By minimizing the difference between the measured and simulated isotopomer distributions, the model can estimate the in vivo metabolic fluxes. nih.gov A key advantage of 13C-MFA is its ability to provide highly redundant data, with a typical experiment yielding 50 to 100 isotopic labeling measurements to estimate 10 to 20 independent fluxes, thereby enhancing the accuracy of the flux estimations. creative-proteomics.com

Classification of 13C-MFA Approaches

The diverse applications and conditions of metabolic studies have led to the development of several distinct 13C-MFA approaches. These methods are broadly categorized based on the assumptions made about the metabolic and isotopic states of the system.

Stationary State 13C Metabolic Flux Analysis (SS-MFA) is the classical and most widely used approach. It operates under the assumption that the biological system is in both a metabolic and isotopic steady state. nih.gov This implies that intracellular metabolite concentrations and metabolic fluxes are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. nih.gov To achieve this, cells are typically cultured for a prolonged period with the labeled substrate. creative-proteomics.com SS-MFA is particularly well-suited for studying microbial systems and other organisms that can be maintained in a steady state of growth.

Key Assumption: Metabolic and isotopic steady state.

Application: Systems that can be maintained in a constant state for an extended period.

Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-MFA) was developed for systems where achieving an isotopic steady state is not feasible or desirable. frontiersin.org This approach assumes that the metabolism is in a steady state, but the isotopic labeling of metabolites is still changing over time. nih.gov By collecting samples at multiple time points after the introduction of the labeled substrate, INST-MFA can capture the transient labeling dynamics. osti.gov This method is particularly advantageous for studying organisms with slow metabolic rates, large intracellular metabolite pools, or for investigating photoautotrophic metabolism where steady-state labeling is uninformative. frontiersin.org

Key Assumption: Metabolic steady state, but isotopic non-steady state.

Application: Systems with slow labeling dynamics or where transient data is of interest. frontiersin.org

A study on resting and thrombin-activated human platelets utilized INST-MFA to measure metabolic fluxes. The following table presents a selection of the measured fluxes in resting platelets, demonstrating the quantitative output of this technique.

ReactionFlux (nmol/10^9 platelets/min)
Glycolysis (Glucose to Pyruvate)1.5
Lactate (B86563) Dehydrogenase1.4
Pentose (B10789219) Phosphate (B84403) Pathway0.1
TCA Cycle (Isocitrate Dehydrogenase)0.8
Anaplerosis (Pyruvate Carboxylase)0.2

This table is based on data from a study on human platelets and serves as an illustrative example of INST-MFA results.

Dynamic 13C Metabolic Flux Analysis (13C-DMFA) is an extension of MFA that is applied to systems that are not in a metabolic steady state. nih.gov This approach is designed to investigate metabolic responses to environmental perturbations or changes in cellular conditions over time. The experiment is divided into multiple time intervals, and it is assumed that the flux transients are relatively slow within each interval. nih.gov By analyzing the changes in isotopic labeling and metabolite concentrations across these intervals, 13C-DMFA can provide a dynamic picture of metabolic adaptations.

Key Assumption: Neither metabolic nor isotopic steady state is required.

Application: Studying metabolic transitions and responses to perturbations.

Parsimonious Metabolic Flux Analysis is a concept rooted in the principle of Occam's Razor, which advocates for simpler models with fewer parameters that can still adequately explain the data. statisticshowto.comstatology.org In the context of MFA, a parsimonious model is one that uses the minimum number of explanatory variables to achieve a good fit, which can lead to more robust and interpretable results. statisticsbyjim.com

COMPLETE-MFA, which stands for COMPLE mentary T racer E xperiments for M etabolic F lux A nalysis, is a technique that enhances the precision of flux estimations by combining data from multiple parallel labeling experiments using different isotopic tracers. nih.gov The synergy of using complementary tracers, such as all singly labeled glucose tracers, provides a more comprehensive dataset that significantly improves the accuracy of the estimated metabolic fluxes. nih.gov For instance, a COMPLETE-MFA study on Escherichia coli utilized six different singly labeled glucose tracers to generate a highly precise flux map. nih.gov

The table below illustrates the effect of different isotope tracers on the accuracy of metabolic flux estimations in Escherichia coli, as can be explored in a COMPLETE-MFA framework.

Isotope TracerPathway with Best AccuracyNotes
[4,5,6-13C]glucoseTCA CycleProvides high precision for fluxes within the tricarboxylic acid cycle.
[2,3-13C]glucoseOverall NetworkSuccessfully estimates all 10 net free fluxes in the model.
4:1 mixture of [1-13C]glucose and [U-13C]glucoseCommonly UsedA standard tracer mixture used in many 13C-MFA studies.

This table is based on findings from studies evaluating the impact of different tracers in E. coli. creative-proteomics.com

Isotopic Labeling Strategies and Tracer Design with [1-13C]Glucose

The use of stable isotopes as tracers has revolutionized the study of metabolic pathways. Among these, this compound, a glucose molecule enriched with the heavy isotope of carbon at the first carbon position, serves as a powerful tool for elucidating the intricacies of glucose metabolism. This section delves into the methodological frameworks for this compound tracing experiments, exploring the rationale behind its use, comparing it with other labeled glucose tracers, and detailing the experimental setups for its administration.

Rationale for [1-13C]Glucose as a Specific Positional Tracer

The primary rationale for using this compound lies in its ability to act as a specific positional tracer. The labeled carbon at the C1 position allows researchers to track the initial steps of glucose metabolism with high precision. When this compound enters a cell, it is phosphorylated to glucose-6-phosphate. From there, it can enter several metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP).

The fate of the labeled carbon at the C1 position is pathway-dependent. In the oxidative branch of the pentose phosphate pathway, the first step involves the dehydrogenation of glucose-6-phosphate and the subsequent decarboxylation of 6-phospho-gluconolactone. This reaction specifically removes the C1 carbon of glucose as CO2. figshare.com Therefore, by measuring the release of 13CO2, researchers can quantify the flux through the oxidative PPP. figshare.com

Conversely, in glycolysis, the six-carbon glucose molecule is eventually cleaved into two three-carbon molecules of pyruvate (B1213749). The C1 carbon of glucose becomes the C3 carbon of pyruvate. By analyzing the isotopic enrichment in pyruvate and its downstream metabolites, such as lactate and acetyl-CoA, the contribution of glucose to these pathways can be determined. This positional specificity is crucial for distinguishing between different metabolic routes that glucose can take upon entering the cell. youtube.com

Comparison with Uniformly Labeled and Other Position-Specific Glucose Tracers (e.g., [1,6-13C2]Glucose, [U-13C]Glucose)

The choice of isotopic tracer significantly influences the precision and scope of a metabolic flux analysis. nih.govresearchgate.net While this compound is highly effective for specific applications, its utility is best understood in comparison to other commonly used glucose tracers.

[1,6-13C2]Glucose: This tracer has labels at both the first and sixth carbon positions. It is particularly advantageous for studying in vivo brain metabolism. nih.gov The specific labeling at C1 and C6 allows for the detailed analysis of pyruvate and lactate labeling patterns, providing insights into both glycolytic and mitochondrial metabolism. nih.gov

[1,2-13C2]Glucose: This tracer, with labels on the first two carbons, offers a high degree of precision for estimating fluxes through glycolysis and the pentose phosphate pathway. nih.govresearchgate.net The distinct labeling patterns it generates in downstream metabolites allow for a clearer resolution of these interconnected pathways. researchgate.netphysiology.org In fact, some studies suggest that [1,2-13C2]glucose can provide more precise estimates for the PPP than [1-13C]glucose. nih.gov

The following table provides a comparative overview of these tracers:

TracerLabeling Position(s)Primary ApplicationAdvantagesLimitations
This compound C1Quantifying oxidative pentose phosphate pathway flux.Specific for PPP oxidative branch; simpler analysis of 13CO2.Less information on the fate of the rest of the glucose backbone.
[U-13C]Glucose All 6 carbonsOverall glucose contribution to biomass and central carbon metabolism.Comprehensive labeling of downstream metabolites. nih.govComplex labeling patterns can be difficult to interpret for specific pathways.
[1,6-13C2]Glucose C1 and C6In vivo brain metabolism studies. nih.govProvides detailed information on both glycolysis and mitochondrial activity. nih.govMay not be as specific for PPP as other tracers.
[1,2-13C2]Glucose C1 and C2Precise estimation of glycolysis and pentose phosphate pathway fluxes. nih.govresearchgate.netExcellent resolution of interconnected pathways. researchgate.netphysiology.orgAnalysis can be more complex than with single-labeled tracers.

Experimental Setup for this compound Administration

The administration of this compound in a research setting requires carefully designed protocols to ensure accurate and reproducible results. The two primary methods for administering the tracer are continuous infusion and pulse-chase labeling.

Continuous infusion involves administering the labeled glucose at a constant rate over a defined period. metsol.com This method aims to achieve a metabolic and isotopic steady state, where the concentration of the tracer and its incorporation into downstream metabolites remain relatively constant. nih.gov Achieving this steady state is crucial for accurate flux calculations. nih.gov

The duration of the infusion is a critical parameter. For instance, in studies of whole-body glucose metabolism in humans, a tracer infusion protocol of approximately 6 hours may be necessary to reach a steady state in the 13C enrichment of expired CO2. nih.gov To shorten the time required to reach this steady state, a priming dose of a substance like NaH13CO3 can be administered at the beginning of the experiment. metsol.comnih.gov

Pulse-chase analysis is a dynamic method used to follow the metabolic fate of a compound over time. wikipedia.orgconductscience.com The "pulse" phase involves introducing the this compound to the system for a short period, allowing it to be taken up and incorporated into various metabolic pools. neb.com This is followed by the "chase" phase, where the labeled glucose is replaced by an unlabeled form of glucose. wikipedia.org

By collecting samples at different time points during the chase period, researchers can track the movement of the 13C label through different metabolic pathways and observe the turnover rates of various metabolites. wikipedia.orgneb.com This technique is particularly valuable for studying the kinetics of metabolic processes, such as the synthesis and degradation of molecules. conductscience.com

When conducting tracer experiments, it is essential to consider the concepts of isotopic enrichment and dilution. Isotopic enrichment refers to the percentage of a specific metabolite that is labeled with the heavy isotope. For example, if 50% of the glucose in the plasma is this compound, the isotopic enrichment is 50%.

Isotopic dilution occurs when the labeled tracer mixes with endogenous, unlabeled pools of the same metabolite. For instance, during a continuous infusion of this compound, the labeled glucose will mix with the body's own unlabeled glucose, leading to a dilution of the isotopic enrichment. nih.gov This dilution must be accounted for in the calculations to accurately determine metabolic fluxes.

Factors that can influence isotopic dilution include endogenous glucose production and the contribution of other carbon sources to the metabolic pathways being studied. nih.gov Careful experimental design and analytical techniques are necessary to measure and correct for these effects, ensuring the integrity of the data obtained from this compound tracing experiments. nih.govnih.gov

Sample Preparation and Metabolite Extraction from this compound Labeled Systems

Quenching and Extraction Protocols for Intracellular Metabolites

Accurate analysis of intracellular metabolites from this compound tracing experiments hinges on the rapid and effective cessation of all metabolic activity, a process known as quenching. osti.govnih.gov This crucial first step aims to preserve the in vivo metabolic state of the cells at the moment of collection. osti.govacs.org The primary challenge, particularly with suspension cultures, is the swift separation of cells from the 13C-labeled culture medium before metabolite extraction. osti.govacs.org

A variety of quenching methods have been developed and evaluated to minimize metabolic turnover post-harvest. acs.orgresearchgate.net One highly effective technique involves rapid filtration to separate cells from the medium, immediately followed by quenching in 100% cold (-80°C) methanol (B129727). osti.govacs.org This combination demonstrates high quenching efficiency. osti.gov An alternative, less laborious method for sample processing involves mixing the cell sample with a partially frozen 30% methanol slurry at -24°C, followed by centrifugation. osti.govacs.org

Conversely, some common methods have been shown to be less effective. Rapidly mixing cells with a saline ice slurry (~0°C) can be inefficient, as indicated by continued isotope labeling after harvesting. osti.govacs.org Furthermore, using 60% cold methanol (-65°C) prior to centrifugation can lead to significant loss of intracellular metabolites. osti.govacs.org The choice of quenching protocol is therefore critical and should be rigorously assessed to ensure it effectively halts enzymatic reactions without causing metabolite leakage. mdpi.com

Following successful quenching, metabolites must be extracted from the intracellular compartment. Cold methanol extraction is a widely used and effective method for a range of microbial cells, including bacteria and yeasts. mdpi.com This technique is advantageous because it uses a single organic solvent that is easily removed by evaporation and is performed at low temperatures (<-20°C), which helps to preserve thermo-labile metabolites. mdpi.com The "gold standard" quenching method, first proposed in 1992, involves direct sampling into a 60% v/v methanol solution kept at -40°C, which can arrest enzymatic activity in yeast cells in under a second. mdpi.com

For mammalian cells, both adherent and suspension cultures require specific protocols. Quenching of adherent cells can be achieved by applying hot air after the supernatant is removed. springernature.comnih.gov For suspension cultures, adding excess ice-cold saline can rapidly inactivate metabolism. springernature.comnih.gov

Comparison of Quenching Methods for Suspension Cell Cultures
Quenching MethodTemperatureProcedureQuenching EfficiencyKey Considerations
Rapid Filtration + Cold Methanol-80°CCells are rapidly filtered and then immersed in 100% cold methanol.High osti.govacs.orgConsidered a highly effective method for preserving the metabolic state.
Methanol Slurry-24°CCell samples are mixed with a partially frozen 30% methanol slurry, followed by centrifugation.Slightly less effective than rapid filtration but less laborious. osti.govacs.orgOffers a balance between efficiency and ease of processing.
Saline Ice Slurry~0°CCells are rapidly mixed with a saline ice slurry.Ineffective; high isotope-labeling rates observed post-harvest. osti.govacs.orgNot recommended due to continued metabolic activity.
Cold Methanol (60%)-65°CCells are mixed with 60% cold methanol prior to centrifugation.Causes significant metabolite loss. osti.govacs.orgShould be avoided due to the risk of compromising the sample.

Derivatization Procedures for Analytical Compatibility (e.g., TBDMS)

Following extraction, metabolites are often not suitable for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Many primary metabolites, such as organic acids, amino acids, and sugars, are not sufficiently volatile for GC analysis. nih.gov Therefore, a chemical modification step known as derivatization is required to increase their volatility. nih.govyoutube.com

One of the most common and versatile derivatization agents is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which leads to the formation of tert-butyldimethylsilyl (TBDMS) derivatives. nih.govspringernature.com TBDMS derivatization is effective for a wide range of functional groups found in metabolites, including hydroxyl, carboxyl, amino, and thiol groups. nih.govspringernature.com This process involves replacing acidic protons with a TBDMS group, which reduces the polarity of the metabolites and facilitates their separation by gas chromatography. nih.govoup.com

The TBDMS derivatization procedure offers several advantages:

Versatility : It can be applied to a wide array of neurochemicals and other metabolites. springernature.com

Simple Preparation : The sample preparation is straightforward, often involving a single derivatization step. springernature.com

Stability : The resulting TBDMS derivatives are stable and less susceptible to hydrolysis from aqueous contamination compared to other silylating agents like trimethylsilyl (B98337) (TMS) derivatives. springernature.com

Enhanced Sensitivity : It can improve the sensitivity and specificity of the analysis. springernature.com

The typical derivatization process for GC-MS analysis involves incubating the dried metabolite extracts with a derivatizing reagent. For trimethylsilylation, a common protocol involves a two-step process: first, an incubation with methoxyamine hydrochloride in pyridine (B92270) to protect aldehyde and ketone groups, followed by the addition of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com For TBDMS derivatization, the extract is reacted with MTBSTFA, often in a solvent like acetonitrile (B52724) or pyridine, and heated to ensure complete reaction. researchgate.netresearchgate.net While TBDMS derivatization significantly increases the molecular mass of the analytes, which can be a disadvantage, it provides robust and reproducible results for metabolite profiling. oup.comresearchgate.net

Advanced Analytical Techniques for this compound Metabolite Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracing the metabolic fate of this compound. nih.govnih.gov By using substrates enriched with the stable isotope 13C, NMR can detect the appearance of the 13C label in various downstream metabolites, providing detailed information about metabolic pathway activity. nih.govnih.gov

Direct 13C NMR spectroscopy is a highly specific method that allows for the simultaneous resolution of 13C signals from different carbon positions within a metabolite. nih.gov The large chemical shift range of 13C NMR (~250 ppm) enables the clear distinction of various carbon atoms in key metabolites like glutamate (B1630785), glutamine, aspartate, and GABA. nih.gov This capability is crucial for determining the specific location, or positional enrichment, of the 13C label that has been incorporated from this compound. nih.gov

For instance, in studies of brain metabolism, the administration of [1-13C]glucose leads to the appearance of the 13C-label at specific carbon positions in amino acids and lactate. nih.gov Analysis of the fractional 13C-enrichment at these individual carbon positions provides quantitative data on the flux through different metabolic pathways, such as the tricarboxylic acid (TCA) cycle and pyruvate carboxylase activity. nih.govcreative-proteomics.com

A key advantage of direct 13C NMR is its ability to quantify isotopomers—molecules that are labeled at different carbon positions. nih.gov This is achieved by analyzing the splitting of 13C resonance signals (singlets) into multiplets due to scalar (J) coupling between adjacent 13C nuclei. nih.gov This fine-grained information on isotopomer distribution is essential for resolving the activities of interconnected metabolic pathways. nih.gov For example, the analysis of glutamate isotopomers can reveal the relative contributions of glycolysis and the pentose phosphate pathway to lactate production. nih.gov

Research Findings from Direct 13C NMR Spectroscopy with this compound
Study FocusKey Metabolites AnalyzedObserved Positional EnrichmentMetabolic Pathway InsightsReference
Brain Glial-Neuronal InteractionsGlutamate, Glutamine, GABA, Aspartate, Lactate13C label in C5 of glutamate and glutamine, C1 of GABA, C2 of lactate.Revealed metabolite trafficking between astrocytes and neurons; quantified pyruvate carboxylase pathway contribution. nih.gov
Human Leukemia T Cell MetabolismLactate, Alanine (B10760859), Glutamate, Proline, Serine, Glycine (B1666218), MalateIsotopomer analysis of lactate, glutamate, and ribose moiety of nucleotides.Quantified contributions of glucose-6-phosphate dehydrogenase and transketolase to nucleotide synthesis; estimated relative glycolysis and pentose phosphate pathway fluxes. nih.gov
Hepatic Glucose MetabolismGlycogen (B147801)[1-13C] and [6-13C] glycogen signals.Demonstrated the glucose concentration-dependent rate of hepatic glycogen synthesis. mdpi.com

While direct 13C NMR is highly specific, its main limitation is relatively low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus compared to protons (1H). nih.govnih.gov Indirect 1H-[13C] NMR spectroscopy overcomes this limitation by detecting the protons that are directly attached to 13C nuclei. nih.gov This approach leverages the significantly higher sensitivity of 1H detection. nih.gov

This method allows for the detection of both the total metabolite concentration (from protons attached to 12C and 13C) and the 13C-labeled fraction, enabling a straightforward calculation of fractional enrichment. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful two-dimensional (2D) NMR experiments that correlate 1H and 13C nuclei. ustc.edu.cncolumbia.edu

HSQC correlates the chemical shift of a proton with the chemical shift of the carbon atom it is directly bonded to. columbia.edu This is useful for creating detailed biochemical fingerprints and reducing the spectral overlap that can complicate 1D 1H NMR spectra. diva-portal.org

HMBC detects correlations between protons and carbons over two to three bonds, which is invaluable for tracing the carbon skeleton of a molecule and establishing connectivity, especially across quaternary carbons or heteroatoms. ustc.edu.cnnih.gov

The combination of HSQC and HMBC provides a powerful tool for unambiguous metabolite identification and for tracing the flow of the 13C label from this compound through complex metabolic networks. ustc.edu.cn The enhanced sensitivity of these indirect methods allows for the detection of 13C-label incorporation in metabolites from smaller sample volumes and with higher temporal resolution. oipub.com Non-uniform sampling (NUS) techniques can be employed to significantly reduce the long acquisition times often required for these 2D NMR experiments without compromising data quality, making them more suitable for high-throughput metabolic flux analysis. bham.ac.uk

Applications of Indirect 1H-[13C] NMR Spectroscopy in Metabolite Analysis
TechniquePrinciplePrimary ApplicationAdvantageReference
J-difference editingDetects protons attached to 13C nuclei, subtracting out signals from protons on 12C.Quantifying 13C fractional enrichment in vivo.Significantly higher sensitivity than direct 13C detection. nih.gov nih.gov
HSQC (Heteronuclear Single Quantum Coherence)Correlates proton and carbon chemical shifts for directly bonded pairs.Metabolite identification and creating detailed biochemical fingerprints.Reduces spectral overlap compared to 1D 1H NMR. diva-portal.org diva-portal.org
HMBC (Heteronuclear Multiple Bond Correlation)Correlates proton and carbon chemical shifts over 2-3 bonds.Tracing carbon skeleton connectivity and identifying metabolites.Provides structural information by showing long-range C-H correlations. ustc.edu.cnnih.gov ustc.edu.cnnih.gov
HSQC with Non-Uniform Sampling (NUS)Acquires a subset of data points in the indirect (13C) dimension.Rapid acquisition of 2D spectra for metabolic flux analysis.Allows for faster data collection, suitable for high-throughput studies. bham.ac.uk bham.ac.uk

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolic flux analysis that utilizes ¹³C-labeled substrates like this compound. nih.gov This method is adept at separating and identifying volatile and thermally stable compounds, making it highly suitable for analyzing the isotopomer distribution in central carbon metabolism. springernature.com For GC-MS analysis, non-volatile metabolites such as amino acids and sugars must first undergo derivatization to increase their volatility. shimadzu.com

The process involves feeding cells or tissues with a ¹³C-labeled carbon source until the metabolic intermediates and biomass constituents reach an isotopic steady state. springernature.com Following extraction, the metabolites are derivatized and then injected into the GC-MS system. The gas chromatograph separates the individual compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information on the mass distribution of the fragments, which can be used to deduce the ¹³C-labeling patterns of the parent metabolites. springernature.com

Detailed Research Findings:

GC-MS has been extensively used to measure the ¹³C-labeling of intracellular metabolites in various cell types, from microbial to mammalian cells. nih.gov For example, in studies with Chinese hamster ovary (CHO) cells using [1,2-¹³C]glucose, metabolites in the glycolysis pathway reached an isotopic steady state within 1.5 hours. nih.gov This allows for the detailed mapping of metabolic fluxes at different phases of cell growth. nih.gov

A key aspect of GC-MS analysis is the selection of appropriate derivatization methods and the characterization of fragment ions to determine ¹³C enrichment at specific carbon positions. For instance, the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative of glucose can be analyzed to determine the ¹³C content of different carbon fragments of the glucose molecule by selectively monitoring specific ions. nih.gov This approach has been applied to study plasma glucose labeling patterns and has yielded results consistent with those from studies using radioactive tracers. nih.gov

The following table presents an example of ions monitored in a GC-MS experiment to determine the ¹³C enrichment in different fragments of a derivatized glucose molecule.

Ion (m/z)Corresponding Carbon Fragment
113, 114C2-C4
143, 144C1-C4
287, 288C1-C6

This table shows the mass-to-charge ratios (m/z) of specific ion fragments of a derivatized glucose molecule and the corresponding carbon atoms they represent, which are monitored to determine positional ¹³C enrichment. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are powerful analytical platforms that offer broader coverage of the metabolome compared to GC-MS. mdpi.com These techniques are particularly advantageous for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. researchgate.net

In this compound tracing experiments, LC-MS-based approaches can follow the global flux of the ¹³C label throughout the metabolome. nih.gov The liquid chromatograph separates the metabolites in a sample, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides high sensitivity and selectivity for identifying and quantifying a vast number of metabolites and their isotopologues. mdpi.com

Detailed Research Findings:

LC-MS/MS has been successfully employed to investigate shifts in glucose biotransformation in response to cellular stress. nih.gov In one study, the conversion of mass-labeled glucose to its downstream metabolites was monitored in human monoblastic leukemia cells. The results indicated a significant stimulation of the pentose phosphate pathway, demonstrating the ability of LC-MS/MS to reveal detailed changes in metabolic fluxes. nih.gov

LC-HRMS, particularly when coupled with stable isotope-assisted methods, can enhance metabolome coverage and improve the detection of treatment-relevant metabolites. mdpi.com The use of ¹³C-labeled metabolite extracts as internal standards can help to compensate for matrix effects and improve the accuracy of quantification. mdpi.com In such studies, the application of these internal standards has been shown to increase the number of detected metabolites and improve the classification of significantly altered metabolites. mdpi.com For example, in one experiment, the use of an experimental-condition-matched globally ¹³C-labeled metabolite extract as an internal standard allowed for the detection of an additional 68 metabolites that were not covered by a non-condition-matched extract. mdpi.com

The following table highlights the number of metabolites identified in a study utilizing LC-HRMS with and without a condition-matched internal standard.

Internal Standard TypeNumber of Metabolites Detected
Non-condition-matched ¹³C-labeled metabolite extract996
Experimental-condition-matched ¹³C-labeled metabolite extract1064

This table illustrates the enhanced metabolite coverage achieved by using an experimental-condition-matched globally ¹³C-labeled metabolite extract as an internal standard in an LC-HRMS experiment. mdpi.com

High Performance Liquid Chromatography (HPLC) for Complementary Analysis

High Performance Liquid Chromatography (HPLC) serves as a valuable complementary analytical technique in studies involving this compound. While often coupled with mass spectrometry, HPLC can also be used as a standalone method for the separation and purification of carbohydrates. The separation of individual sugars, including mono-, di-, and oligosaccharides, is crucial for accurate analysis. lcms.cz

Different stationary phases can be employed for the retention and separation of sugars, such as ion-exchange, ligand exchange, and hydrophilic interaction liquid chromatography (HILIC). lcms.cz The choice of column and mobile phase is critical for achieving optimal separation of glucose from other sugars and metabolites in a biological sample.

Detailed Research Findings:

In the context of this compound studies, HPLC is particularly important for chiral separation. Since L-Glucose is a stereoisomer of the naturally occurring D-Glucose, it is essential to be able to distinguish between the two enantiomers. Chiral HPLC methods can be employed to separate this compound from D-Glucose, ensuring that the tracer is accurately tracked without interference from its endogenous counterpart.

Furthermore, HPLC is utilized in the purification of isotopically labeled compounds. For instance, in the synthesis of D-glucose-¹³C-1, high-performance liquid chromatography is used for the purification of the lactone intermediate, which is a critical step to ensure the purity of the final labeled product.

The following table lists the common HPLC separation modes used for sugar analysis.

HPLC Separation ModePrinciple
Ion-Exchange Chromatography (IEX)Separation based on ionic interactions between the analyte and the stationary phase.
Ligand Exchange ChromatographySeparation based on the interaction of hydroxyl groups of sugars with a metal-loaded stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of organic solvent.

This table outlines the principles of different HPLC separation modes that are applicable to the analysis of glucose and other sugars. lcms.cz

Computational and Modeling Approaches in L 1 13c Glucose Tracer Studies

Development and Application of Metabolic Network Models

Metabolic network models are fundamental scaffolds for interpreting data from L-[1-13C]Glucose tracer studies. These models consist of a curated set of biochemical reactions and their stoichiometry, representing the metabolic capabilities of the cell or organism under investigation. The development of these models is an iterative process, often starting with a genome-scale reconstruction that is then tailored to a specific cell type or condition.

The application of these models in the context of this compound tracing involves simulating the flow of the 13C label through the network. For instance, when this compound enters glycolysis, the model predicts the resulting labeling patterns in downstream metabolites like pyruvate (B1213749). Pyruvate formed through the Embden-Meyerhof-Parnas (EMP) pathway will contain the 13C label at the third carbon position researchgate.net. Conversely, if the pentose (B10789219) phosphate (B84403) pathway (PPP) is active, the initial labeled carbon is lost as CO2, resulting in unlabeled pyruvate from this pathway researchgate.net. By comparing the model-predicted labeling patterns with experimentally measured data, researchers can elucidate the activity of different pathways.

A specific application of a metabolic network model with [1-13C]glucose was demonstrated in the study of Aspergillus nidulans. This analysis revealed that approximately 29.2% of the acetyl-CoA in this fungus was produced through the phosphoketolase (PK) pathway researchgate.net. The model, by tracking the fate of the 13C label from glucose, allowed for the quantification of this specific metabolic route. The validation of such metabolic network models is crucial, and parallel labeling experiments, though often employing multiple tracers, underscore the importance of ensuring the model completeness to avoid biased flux estimations nih.gov.

Algorithms for Quantitative Metabolic Flux Estimation

The estimation of quantitative metabolic fluxes from this compound labeling data is a complex computational problem that requires specialized algorithms. These algorithms aim to find the set of intracellular fluxes that best explain the experimentally measured isotopomer distributions in metabolites. This is typically achieved by minimizing the difference between the simulated and experimental measurements nih.gov.

The core of these algorithms involves solving a system of algebraic or ordinary differential equations that describe the flow of isotopes through the metabolic network at an isotopic steady state or in a dynamic (non-stationary) state, respectively frontiersin.org. The relationship between metabolic fluxes and isotope labeling patterns is intricate and requires a mathematical framework to deconvolve nih.gov.

Several computational approaches have been developed to tackle this challenge. These often involve iterative optimization techniques, such as the Levenberg-Marquardt algorithm, to find the optimal flux distribution researchgate.net. The development of advanced mathematical algorithms, coupled with high-throughput mass spectrometry, has enabled more accurate and quantitative analysis of metabolic fluxes nih.gov. While these algorithms are general for 13C-MFA, they are directly applicable to data generated from this compound experiments to provide quantitative insights into cellular metabolism nih.govspringernature.com.

Isotopic Time-Course Fitting and Analysis of Labeling Dynamics

While many 13C-MFA studies are conducted at isotopic steady state, the analysis of labeling dynamics through isotopic time-course fitting provides a richer dataset and can resolve fluxes that are otherwise unobservable. This approach, known as isotopically non-stationary 13C metabolic flux analysis (INST-13C-MFA), is particularly useful for systems that are slow to reach isotopic equilibrium, such as in mammalian cell cultures nih.gov.

In a typical dynamic labeling experiment with this compound, the tracer is introduced, and the time-dependent incorporation of 13C into various metabolites is measured. This kinetic data is then fitted to a dynamic metabolic model, which consists of a system of ordinary differential equations describing the change in isotopomer concentrations over time ismrm.org.

A study on cerebral metabolism utilized a dynamic approach with [1,6-13C]glucose, which is analogous to this compound in its initial labeling. By fitting the time courses of 13C enrichment in brain amino acids, researchers were able to reliably estimate cerebral metabolic fluxes nih.gov. The development of metabolic models that can account for the time-resolved appearance of multiple 13C-13C isotopomers has been shown to improve the precision of the fitted metabolic fluxes ismrm.org.

Specialized Software Tools for 13C-MFA (e.g., OpenMebius, INCA)

The complexity of 13C-MFA necessitates the use of specialized software packages that automate the process of model construction, flux estimation, and statistical analysis.

OpenMebius is an open-source software designed for both conventional and isotopically non-stationary 13C-MFA researchgate.netnih.govmetabolic-engineering.jp. It provides a platform for users to define their metabolic network and carbon transitions. For experiments using this compound, the isotopic labeling pattern of the substrate is specified in the software, for example, as "#100000" to indicate that the first carbon is labeled metabolic-engineering.jp. OpenMebius can then simulate the resulting labeling enrichment and perform nonlinear fitting to estimate metabolic fluxes nih.gov.

INCA (Isotopomer Network Compartmental Analysis) is another powerful software package for 13C-MFA that supports both steady-state and non-stationary analysis nih.govresearchgate.net. INCA allows for the simultaneous regression of data from multiple experiments, which can be valuable when using different tracers or replicates nih.gov. The software provides a comprehensive framework for modeling metabolic networks and estimating fluxes from various types of isotopic data vueinnovations.com. While INCA is a versatile tool applicable to any 13C tracer, its functionalities are well-suited for analyzing data from this compound experiments to generate detailed flux maps nih.govgithub.com.

SoftwareKey FeaturesThis compound Application
OpenMebius Open-source, supports conventional and INST-13C-MFA, autogenerates metabolic models. researchgate.netnih.govmetabolic-engineering.jpUser can specify this compound as the tracer with a defined labeling pattern (e.g., #100000) for flux estimation. metabolic-engineering.jp
INCA Supports steady-state and INST-13C-MFA, allows for simultaneous regression of multiple datasets, performs statistical analysis. nih.govresearchgate.netvueinnovations.comCan model complex metabolic networks and estimate fluxes based on the labeling patterns derived from this compound. nih.govgithub.com

Challenges and Considerations in Data Interpretation

The interpretation of data from this compound tracer studies is not without its challenges. Several factors can influence the accuracy and precision of the estimated fluxes and must be carefully considered.

Carbon in nature is predominantly 12C, but there is a small, naturally occurring abundance of 13C (approximately 1.1%) frontiersin.org. This natural abundance contributes to the mass isotopomer distributions of metabolites and must be corrected for in 13C-MFA nih.gov. Failure to account for the natural 13C abundance will lead to inaccuracies in the calculated fluxes, as the measured mass isotopomer distributions will not solely reflect the incorporation of the this compound tracer. Most 13C-MFA software packages include algorithms to automatically correct for the contribution of natural 13C abundance in both the substrate and the measured metabolites nih.gov.

In eukaryotic cells, metabolism is often compartmentalized within different organelles, such as the cytosol and mitochondria. This compartmentation can significantly impact the interpretation of this compound tracer data. For example, glucose metabolism initiates in the cytosol, but pyruvate can be transported into the mitochondria to enter the TCA cycle. These separate pools of metabolites can have distinct labeling patterns that are not captured by a single-compartment model.

Studies of cerebral metabolism using [1,6-13C]glucose have highlighted the importance of compartmentalized models to accurately determine neuronal and glial metabolic fluxes nih.gov. The development of metabolic models that explicitly account for different compartments is crucial for obtaining accurate flux estimates in complex biological systems nih.govnih.gov. Neglecting metabolic compartmentation can lead to a misinterpretation of pathway activity and an oversimplification of the metabolic phenotype.

Applications of L 1 13c Glucose in Fundamental Metabolic Pathway Research

Glycolytic Pathway Flux Analysis

L-[1-13C]Glucose is instrumental in quantifying the rate of glycolysis, the central pathway for glucose catabolism. As this compound enters glycolysis, the ¹³C label is retained through the initial enzymatic steps. The analysis of the labeling patterns in downstream metabolites, such as lactate (B86563) and alanine (B10760859), provides a direct measure of glycolytic flux. For instance, the conversion of [1-¹³C]glucose to [3-¹³C]lactate or [3-¹³C]alanine is a hallmark of glycolytic activity.

Research has utilized this compound to probe glycolytic flux in various biological systems. In studies of cerebral metabolism, the detection of ¹³C-labeled lactate following the administration of this compound has been a key indicator of glycolytic engagement in both neurons and glial cells. Furthermore, the relative flux of different glycolytic pathways can be inferred from the labeling pattern of amino acids derived from glycolytic intermediates. For example, the labeling pattern of serine, which is synthesized from 3-phosphoglycerate, can reflect the relative contributions of different glycolytic routes. researchgate.net

Metabolite Observed Labeling from this compound Indication
[3-¹³C]LactatePresentActive Glycolysis
[3-¹³C]AlaninePresentActive Glycolysis and Alanine Synthesis
Labeled SerineVariesRelative flux through different glycolytic branches

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity and Carbon Diversion

The pentose phosphate pathway (PPP) is a crucial alternative route for glucose metabolism that runs parallel to glycolysis. A primary function of the oxidative branch of the PPP is the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. When this compound is utilized, the ¹³C label at the C1 position is released as ¹³CO₂ during the oxidative phase of the PPP by the enzyme 6-phosphogluconate dehydrogenase. This decarboxylation step is a key feature that allows for the quantification of PPP activity.

By measuring the rate of ¹³CO₂ production from this compound, researchers can estimate the flux of glucose through the oxidative PPP. While other tracers like [1,2-¹³C₂]glucose are also used for more precise PPP flux analysis, this compound provides valuable insights into the diversion of glucose carbon away from glycolysis and into this vital biosynthetic pathway. nih.govphysiology.org Studies have shown that in certain cancer cell lines, a significant portion of glucose is funneled into the PPP to support rapid proliferation and combat oxidative stress. figshare.com

Measurement Finding Implication
¹³CO₂ Release from this compoundIncreased in specific cancer cellsUpregulation of the Pentose Phosphate Pathway to meet biosynthetic and redox demands. figshare.com
Comparison with other labeled glucoses[1,2-¹³C₂]glucose can offer more precise estimates for the PPP. nih.govThe choice of tracer can influence the precision of flux measurements.

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic/Cataplerotic Contributions

The tricarboxylic acid (TCA) cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids. This compound provides a means to trace the entry and metabolism of glucose-derived carbons into the TCA cycle. Following glycolysis, this compound is converted to [3-¹³C]pyruvate. This labeled pyruvate (B1213749) can then enter the mitochondria and be converted to [2-¹³C]acetyl-CoA by pyruvate dehydrogenase, which then condenses with oxaloacetate to enter the TCA cycle.

The distribution of the ¹³C label among the TCA cycle intermediates and associated amino acids reveals important information about cycle flux and the contributions of anaplerotic (pathways that replenish TCA cycle intermediates) and cataplerotic (pathways that remove TCA cycle intermediates) reactions. For instance, the labeling of glutamate (B1630785) and aspartate, which are synthesized from α-ketoglutarate and oxaloacetate respectively, provides a window into the activity of the TCA cycle. Studies in the brain have shown that the appearance of ¹³C in these amino acids following this compound administration is a robust measure of neuronal and glial TCA cycle activity. nih.gov The anaplerotic pathway through pyruvate carboxylase, which converts pyruvate to oxaloacetate, can also be assessed by analyzing the specific labeling patterns of TCA cycle intermediates and related metabolites. nih.gov

TCA Cycle Intermediate/Product ¹³C Labeling from this compound Metabolic Insight
[4-¹³C]GlutamateDetected after metabolism of [2-¹³C]acetyl-CoAIndicates TCA cycle activity.
[2-¹³C]GlutamateDetected after subsequent turns of the TCA cycleProvides information on the cycling of intermediates.
[2,3-¹³C]AspartateCan be formed from labeled oxaloacetateReflects TCA cycle flux and anaplerosis.
¹³CO₂Released at isocitrate dehydrogenase and α-ketoglutarate dehydrogenase stepsIndicates oxidative decarboxylation within the TCA cycle.

Elucidation of Amino Acid Metabolism and Interconversions from Glucose Carbon

This compound is an invaluable tool for studying the synthesis of non-essential amino acids from glucose-derived carbon skeletons. The ¹³C label from glucose is incorporated into various amino acids through intermediates of glycolysis and the TCA cycle, allowing for the qualitative and quantitative assessment of their de novo synthesis.

In the central nervous system, glutamate is the major excitatory neurotransmitter and is synthesized from the TCA cycle intermediate α-ketoglutarate. Following the administration of this compound, the ¹³C label is incorporated into glutamate primarily at the C4 position in the first turn of the TCA cycle. researchgate.net Glutamine is subsequently synthesized from this labeled glutamate. The relative ¹³C enrichment in glutamate and glutamine provides insights into the rates of the glutamate-glutamine cycle between neurons and astrocytes. nih.govresearchgate.net Research in rats has demonstrated that after injecting this compound, the order of ¹³C-amino acid resonance intensities observed in the brain is typically glutamate, glutamine, aspartate, GABA, and alanine. nih.gov The anaplerotic pathway via pyruvate carboxylase has been shown to account for a significant portion of glutamine synthesis. nih.gov

Amino Acid Primary Labeled Position from this compound Significance
[4-¹³C]GlutamateC4Direct synthesis from the first turn of the TCA cycle.
[4-¹³C]GlutamineC4Synthesis from labeled glutamate pool.

Alanine is synthesized from pyruvate via the action of alanine aminotransferase. Therefore, the metabolism of this compound to [3-¹³C]pyruvate leads to the formation of [3-¹³C]alanine. The rate of appearance of labeled alanine provides a measure of the flux through this pathway. Similarly, lactate is produced from pyruvate by lactate dehydrogenase, and the formation of [3-¹³C]lactate from this compound is a direct indicator of the rate of lactate production. researchgate.net In certain tissues, the resonances from [3-¹³C]lactate and [3-¹³C]alanine become larger under conditions of increased glycolysis. nih.gov Studies in astrocytes have revealed the existence of two distinct cytosolic pyruvate compartments, one of which is in exchange with exogenous alanine and preferentially synthesizes releasable lactate. nih.gov

Metabolite Labeled Position from this compound Metabolic Pathway
[3-¹³C]AlanineC3Transamination of [3-¹³C]pyruvate.
[3-¹³C]LactateC3Reduction of [3-¹³C]pyruvate.

Aspartate is synthesized from the TCA cycle intermediate oxaloacetate by transamination. When this compound is metabolized, the ¹³C label can be incorporated into oxaloacetate and subsequently into aspartate. The specific isotopomers of aspartate that are formed depend on which turn of the TCA cycle the labeled carbons are in. The analysis of labeled aspartate provides further information on TCA cycle activity and the cataplerotic removal of intermediates for amino acid synthesis. In studies of the rat brain, aspartate is one of the key amino acids that becomes labeled after the administration of this compound. nih.gov The anaplerotic pathway through pyruvate carboxylase contributes to the synthesis of aspartate. nih.gov

Glycogen (B147801) Synthesis and Degradation Dynamics

This compound is a crucial tool for elucidating the intricate balance between glycogen synthesis (glycogenesis) and breakdown (glycogenolysis). By introducing this labeled glucose, researchers can monitor its incorporation into and release from glycogen stores in real-time, providing insights into the regulation of these opposing pathways.

Through techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy, the journey of the 13C label from this compound into the glycogen polymer can be non-invasively observed in vivo. Studies have revealed that glycogen synthesis and degradation can occur simultaneously. nih.gov In fasted states, the rate of synthesis significantly outweighs degradation, leading to a net accumulation of glycogen. nih.gov Conversely, in fed states, the rates of synthesis and degradation can be comparable, resulting in no net change in glycogen levels despite active turnover. nih.gov

This isotopic labeling approach has also been instrumental in quantifying the contribution of different pathways to glycogen synthesis. The "direct pathway" involves the immediate incorporation of glucose into glycogen, while the "indirect pathway" involves the initial metabolism of glucose into smaller molecules (like lactate or pyruvate) which are then used to synthesize glucose-6-phosphate and subsequently glycogen. By analyzing the distribution of the 13C label in glucose units derived from hydrolyzed glycogen, the relative contributions of these two pathways can be determined. nih.gov For instance, after infusion of [1-13C]glucose, the percentage of glycogen synthesized via the direct pathway has been measured. nih.gov

Table 1: Research Findings on Glycogen Dynamics using [1-13C]Glucose

Research Focus Key Finding
Simultaneous Glycogen Turnover Glycogen synthesis and degradation can occur concurrently in both fed and fasted states. nih.gov
Net Glycogen Accumulation In fasted states, synthesis rates are much higher than degradation rates, leading to net glycogen storage. nih.gov

Investigation of Other Biosynthetic Pathways (e.g., Purine (B94841), Pyrimidine (B1678525), Hexosamine Biosynthesis)

The carbon backbone of glucose is a fundamental source for numerous biosynthetic pathways beyond glycogen metabolism. This compound allows for the tracing of the C1 carbon into these various anabolic routes.

Purine and Pyrimidine Biosynthesis: The synthesis of nucleotides, the building blocks of DNA and RNA, relies on carbon skeletons derived from glucose metabolism. researchgate.net Glucose contributes to the formation of phosphoribosyl pyrophosphate (PRPP), a key precursor for both purine and pyrimidine synthesis. researchgate.net Furthermore, intermediates of glucose metabolism are used to synthesize amino acids like glycine (B1666218) and aspartic acid, which are themselves incorporated into the purine and pyrimidine rings. researchgate.netnih.gov By tracking the 13C label from this compound, the flux of glucose-derived carbons into the nucleotide pool can be monitored, providing insights into the regulation of cell proliferation and growth. researchgate.netbiorxiv.org

Hexosamine Biosynthetic Pathway (HBP): A fraction of glucose entering the cell is shunted into the hexosamine biosynthetic pathway, which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgresearchwithrutgers.com This molecule is essential for post-translational modifications of proteins, such as glycosylation. nih.gov The HBP integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism. researchwithrutgers.com Using this compound, researchers can quantify the proportion of glucose that is funneled into this pathway under various physiological and pathological conditions, shedding light on its role in cellular signaling and disease. frontiersin.org

Table 2: Contribution of Glucose to Biosynthetic Pathways

Pathway Key Contribution of Glucose
Purine Synthesis Provides carbon for the ribose moiety (via PRPP) and for the purine ring structure through intermediates like glycine. researchgate.netnih.gov
Pyrimidine Synthesis Supplies the ribose component (via PRPP) and carbon for precursors like aspartic acid. researchgate.netnih.gov

| Hexosamine Biosynthesis | Glucose is a primary substrate, being converted to UDP-GlcNAc for use in glycosylation. frontiersin.orgnih.gov |

Quantitative Assessment of Carbon Routing and Substrate Utilization

A significant application of this compound is in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell or organism. creative-proteomics.comnsf.gov By measuring the incorporation of the 13C label into various downstream metabolites, a detailed map of cellular metabolism can be constructed. frontiersin.org

This approach allows for the determination of how cells prioritize different fuel sources and allocate carbon to competing metabolic demands, such as energy production versus biomass synthesis. frontiersin.org For example, studies using 13C-labeled glucose have quantified the oxidation of exogenous glucose during exercise, revealing its contribution to the total energy yield under different conditions like hypoxia. nih.gov These experiments show that while the absolute oxidation rate of ingested glucose may not change significantly, the body's reliance on total carbohydrate oxidation can increase dramatically in low-oxygen environments. nih.gov

MFA with this compound can also reveal the plasticity of metabolic networks. For instance, it can be used to analyze the fluxes through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. creative-proteomics.com This provides a quantitative understanding of how metabolic pathways are rewired in response to genetic modifications or environmental changes, which is particularly valuable in fields like metabolic engineering and cancer research.

Table 3: Quantitative Metabolic Insights from this compound Tracing

Application Measured Parameter Example Finding
Substrate Oxidation Rate of exogenous glucose oxidation During prolonged exercise, ingested glucose can contribute significantly to the total energy yield. nih.gov
Metabolic Flux Analysis Carbon routing through central metabolic pathways Quantifies the distribution of glucose-derived carbon between glycolysis, the pentose phosphate pathway, and the TCA cycle. creative-proteomics.comfrontiersin.org

| Hypoxic Metabolism | Shift in substrate utilization | Hypoxia increases the body's reliance on carbohydrate oxidation for energy, primarily from endogenous sources. nih.gov |

L 1 13c Glucose in Various Biological Model Systems and Cellular Contexts

In Vitro Cell Culture Studies

In vitro cell culture models are fundamental in elucidating the cellular and molecular mechanisms of glucose metabolism. The use of L-[1-13C]Glucose in these systems has provided a wealth of information on how different cell types utilize glucose under various conditions.

Primary cell cultures, particularly of astrocytes, have been instrumental in understanding brain energy metabolism. When incubated with [1-13C]glucose, astrocytes exhibit a high glycolytic rate, converting a significant portion of the glucose into lactate (B86563). researchgate.netnih.gov Studies using 13C Nuclear Magnetic Resonance (NMR) spectroscopy on primary cultures of rat cerebellar astrocytes have shown that while the specific 13C enrichment of lactate is high, the fraction of 13C-enriched acetyl-CoA entering the TCA cycle is lower compared to neuronal cells, suggesting that astrocytes also utilize other carbon sources. frontiersin.org

Isotopic transient 13C metabolic flux analysis has revealed that approximately 11% of the glucose taken up by astrocytes is directed through the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This methodology also highlights the significant roles of pyruvate (B1213749) carboxylase and the malate-aspartate shuttle in astrocytic metabolism. researchgate.net Furthermore, studies have shown that under hyperglycemic conditions, primary astrocytes enhance their glycolytic metabolism, leading to increased ATP and glycogen (B147801) content. nih.gov

Metabolic Pathway/ParameterKey Finding in AstrocytesReference
GlycolysisHigh rate of conversion of glucose to lactate. researchgate.netnih.gov
Pentose Phosphate Pathway (PPP)11% of glucose uptake is diverted to the PPP. researchgate.net
TCA Cycle EntryLower fraction of acetyl-CoA derived from glucose compared to neurons. frontiersin.org
AnaplerosisSignificant flux through pyruvate carboxylase. researchgate.net

Immortalized cell lines, such as Chinese Hamster Ovary (CHO) cells, are widely used in biopharmaceutical production and metabolic research. Studies using [1,2-13C]glucose have been crucial for metabolic flux analysis in these cells. nih.govyoutube.com These analyses have revealed significant reorganization of cellular metabolism as cells transition from a growth to a non-growth phase, with notable changes in the pentose phosphate pathway and anaplerosis. nih.gov CHO cells are known for their high glucose consumption and lactate production, a phenomenon known as the Warburg effect. nih.gov Isotopic tracing with labeled glucose helps in understanding and potentially mitigating this inefficient metabolism to improve protein production. nih.gov

In the context of cancer research, cell lines like the human glioblastoma T98G cells are valuable models. While specific studies focusing solely on this compound in T98G cells are less common, broader metabolic flux analyses in cancer cells often utilize various 13C-labeled glucose tracers to understand the metabolic reprogramming that supports tumor growth. researchgate.net For instance, studies have shown that tracers like [1,2-13C2]glucose can provide more precise estimates for glycolysis and the PPP compared to the more commonly used [1-13C]glucose in cancer cell lines. nih.gov

Cell LineApplication of this compoundKey FindingReference
CHO CellsMetabolic flux analysis for biopharmaceutical production.Reveals metabolic shifts between growth and non-growth phases. nih.govyoutube.com
T98G CellsGeneral cancer metabolism studies.Used to investigate metabolic reprogramming in glioblastoma. researchgate.net

In microbial systems, this compound is a powerful tool for metabolic flux analysis (13C-MFA) to understand and engineer microbial metabolism for various biotechnological applications. In Escherichia coli, a mixture of [1-13C]glucose and [U-13C]glucose has been shown to be effective for the precise estimation of flux levels in the pentose phosphate pathway, glycolysis, and the TCA cycle. nih.gov Studies have also demonstrated that there are no significant differences between 12C and 13C-glucose as a carbon source for E. coli growth, validating the use of 13C-labeled glucose in these experiments. nih.govresearchgate.net

The study of yeast, such as Saccharomyces cerevisiae, using [1-13C]glucose and 13C NMR has provided real-time insights into anaerobic glycolysis, revealing the dynamics of ethanol (B145695) and glycerol (B35011) production. nih.govproquest.com In more complex yeast-bacteria communities, 13C-labeled substrates are used to unravel metabolic cross-feeding. For instance, in a co-culture of yeast and lactic acid bacteria, proteomics analysis with 13C-labeled lactose (B1674315) (which contains a glucose moiety) can identify the specific amino acids being exchanged between the species. nih.gov

Microbial SystemResearch FocusKey Finding from this compound TracingReference
Escherichia coliMetabolic flux analysis for metabolic engineering.Optimal tracer mixtures for precise flux estimation in central carbon metabolism. nih.gov
Yeast (Saccharomyces cerevisiae)Real-time analysis of anaerobic glycolysis.Dynamic monitoring of ethanol and glycerol production. nih.govproquest.com
Yeast-Bacteria CommunitiesMetabolic cross-feeding and interactions.Identification of exchanged metabolites, such as amino acids. nih.gov

Ex Vivo Tissue Analysis (e.g., Rodent Brain Extracts)

Ex vivo analysis of tissue extracts from animals administered this compound provides a snapshot of metabolic activity in a more physiologically relevant context than in vitro models. In rodent brain extracts, 13C NMR spectroscopy has been used to investigate the metabolic interplay between astrocytes and neurons. Following the infusion of [1,2-13C]glucose, the labeling patterns in metabolites such as glutamate (B1630785) and glutamine can reveal information about glycolysis, the PPP, the TCA cycle, and the glutamate-glutamine cycle. This approach has been used to study the effects of neuroinflammation, showing, for example, that tumor necrosis factor (TNF) can dysregulate the glutamine-glutamate shuttle between astrocytes and neurons.

In Vivo Non-Human Animal Model Studies

In vivo studies in non-human animal models, primarily rodents, using this compound and 13C Magnetic Resonance Spectroscopy (MRS) allow for the non-invasive, dynamic assessment of brain metabolism.

The infusion of [1-13C]glucose or [1,6-13C2]glucose in rodents, coupled with in vivo 13C MRS, enables the quantification of cerebral metabolic rates. The incorporation of the 13C label into glutamate and glutamine provides a measure of the neuronal and glial TCA cycle rates, respectively. These studies are crucial for understanding the coupling between neuronal activity and energy metabolism.

Research in anesthetized rats has shown a direct relationship between the rate of the glutamate/glutamine cycle and neuronal glucose oxidation, highlighting the tight coupling of neurotransmission and energy metabolism. In mouse models, this technique has been applied to study regional differences in brain metabolism, for instance, revealing distinct neuroenergetic functionalities between the hippocampus and hypothalamus. Studies have also investigated the effects of conditions like hypoxia on cerebral glucose metabolism, demonstrating an increased production of labeled lactate under hypoxic conditions.

Research AreaRodent ModelKey Finding from this compound AdministrationReference
Neurotransmitter CyclingRatDirect coupling of glutamate/glutamine cycle to neuronal glucose oxidation.
Regional Brain MetabolismMouseHigher aerobic glycolysis and ATP production in the hypothalamus compared to the hippocampus.
HypoxiaRatIncreased production of [3-13C]lactate in the brain.
NeuroinflammationRodentDysregulation of the glutamine-glutamate shuttle by TNF.

Glial-Neuronal Metabolic Compartmentation and Trafficking

The intricate metabolic relationship between glial cells, particularly astrocytes, and neurons is fundamental to brain function. This compound, a stable isotope-labeled form of glucose, has been an invaluable tool in dissecting this complex interplay. By tracing the path of the ¹³C label from glucose into various downstream metabolites, researchers can elucidate the distinct yet interdependent metabolic roles of these two major cell types in the central nervous system.

When this compound is introduced into the brain, it is taken up by both neurons and astrocytes and enters glycolysis. The ¹³C label, initially at the C1 position of glucose, is transferred to the C3 position of pyruvate. This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle within the mitochondria of both cell types. However, the subsequent fate of these labeled molecules reveals significant metabolic compartmentation.

A key discovery enabled by ¹³C-labeled glucose is the quantification of metabolic trafficking between astrocytes and neurons, often discussed in the context of the astrocyte-neuron lactate shuttle (ANLS) hypothesis. In this model, astrocytes exhibit a higher rate of glycolysis, converting glucose into lactate, which is then transported to neurons to be used as an energy substrate. Studies using this compound have provided evidence for this shuttle by demonstrating the appearance of the ¹³C label in lactate. nih.gov

Furthermore, the metabolism of this compound has highlighted the crucial role of astrocytes in neurotransmitter cycling, specifically for glutamate, the primary excitatory neurotransmitter. Following neuronal firing, glutamate is released into the synaptic cleft and subsequently taken up by surrounding astrocytes to prevent excitotoxicity. Inside the astrocyte, glutamate is converted to glutamine, a process that can incorporate carbon from glucose metabolism. This glutamine is then transported back to the neuron, where it is converted back into glutamate, completing the glutamate-glutamine cycle. The use of this compound allows for the measurement of the rate of this cycle. nih.gov

One of the most definitive markers of this metabolic compartmentation is the activity of pyruvate carboxylase (PC), an enzyme exclusively found in astrocytes. nih.gov PC facilitates the anaplerotic fixation of CO₂ to pyruvate, forming oxaloacetate. This process is essential for replenishing TCA cycle intermediates that are used for the synthesis of other molecules, such as the carbon skeleton for glutamine. When this compound is metabolized, the presence of the ¹³C label in specific carbon positions of glutamate and glutamine that can only be labeled through the PC pathway provides direct evidence of astrocytic metabolism. nih.gov

Studies in rats using [1-¹³C]glucose and ¹³C-NMR spectroscopy have shown that both neurons and glia metabolize glucose. nih.gov The anaplerotic pathway through pyruvate carboxylase accounts for a significant portion of total cerebral glucose metabolism. nih.gov The appearance of the ¹³C-label in specific carbon positions of glutamate, glutamine, GABA, and lactate provides evidence of metabolite trafficking between astrocytes and neurons. nih.gov

Research Findings on Glial-Neuronal Metabolism using this compound
Metabolic ParameterFindingSignificance
Pyruvate Carboxylase (PC) ActivityAccounts for approximately 10% of total cerebral glucose metabolism and is localized in glia. nih.govDemonstrates a unique and significant metabolic pathway in astrocytes for anaplerosis.
Glutamine SynthesisThe PC-mediated pathway accounted for 39% of glutamine synthesis. nih.govHighlights the major role of astrocytes in the glutamate-glutamine cycle.
Neurotransmitter Synthesis ContributionThe PC pathway contributed to 8% of glutamate, 6% of GABA, and 14% of aspartate synthesis. nih.govIndicates glial contribution to the de novo synthesis of multiple neurotransmitters.
Glial Oxidative MetabolismGlial Tricarboxylic Acid (TCA) cycle was found to be 38 ± 3% of total cerebral oxidative metabolism. nih.govShows that glial cells are significant sites of oxidative energy metabolism, not just glycolysis.
Neuronal TCA Cycle Rate (VTCA)0.45 ± 0.01 µmol/g/min. nih.govQuantifies the rate of neuronal energy production through oxidative phosphorylation.
Neurotransmission Rate (VNT)0.11 ± 0.01 µmol/g/min. nih.govProvides a measure of the metabolic cost associated with neurotransmission.

Regional Metabolic Heterogeneity within Tissues (e.g., Hippocampus vs. Hypothalamus)

The brain is not a metabolically homogenous organ. Different regions, with their unique cellular compositions and functional roles, exhibit distinct metabolic profiles. The use of ¹³C-labeled glucose, including this compound, coupled with techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry imaging (MSI), has been instrumental in mapping this regional metabolic heterogeneity. nih.govbioengineer.org Such studies provide insights into how the specific functions of brain structures like the hippocampus and hypothalamus are supported by their unique metabolic characteristics.

A comparative in vivo study in mice using [1,6-¹³C₂]glucose and ¹H-[¹³C]-MRS investigated the metabolic differences between the hippocampus and the hypothalamus, two structures crucial for memory and metabolic regulation, respectively. nih.govnih.gov This research revealed significant disparities in their energy metabolism, reflecting their distinct physiological roles.

Furthermore, the study indicated a more pronounced gamma-aminobutyric acid-ergic (GABAergic) and astrocytic metabolic dependence in the hypothalamus compared to the hippocampus. nih.govnih.gov This points to differences in the cellular and metabolic organization of these two regions, with the hypothalamus potentially having a higher density of GABAergic neurons or a greater reliance on astrocytic metabolic support.

The analysis also suggested that while the TCA cycle rates, indicative of mitochondrial oxidative metabolism, were comparable between the two structures, the way cytosolic reducing equivalents (NADH) are handled might differ. nih.gov In the hypothalamus, there appeared to be an excess of cytosolic NADH production that does not enter the mitochondria via the malate-aspartate shuttle, a key mechanism for transferring reducing equivalents for oxidative phosphorylation. nih.govnih.gov

These findings underscore that different brain regions have evolved distinct metabolic strategies to support their specialized functions. The use of ¹³C-labeled glucose provides a powerful method to non-invasively probe these regional metabolic signatures in vivo.

Comparative Metabolic Parameters between Hippocampus and Hypothalamus
Metabolic FeatureHippocampusHypothalamusReference
Overall ATP Production Rate20.5 µmol ATP/g/min23.7 µmol ATP/g/min nih.gov
Aerobic GlycolysisLowerHigher nih.gov
Metabolic DependenceLess reliant on glycolysis for energy productionMarked GABAergic and astrocytic metabolic dependence nih.govnih.gov
Tricarboxylic Acid (TCA) CycleComparable to HypothalamusComparable to Hippocampus nih.gov
Cytosolic NADH HandlingStandard utilization via malate-aspartate shuttleEvidence of excess NADH production not fueling mitochondria via the shuttle nih.gov

Advanced Research Directions and Future Perspectives in L 1 13c Glucose Tracing

The application of stable isotopes, particularly L-[1-13C]Glucose, in metabolic research is continually evolving. Future advancements are aimed at enhancing the depth and breadth of metabolic analysis, from integrating systems-level data to refining analytical and computational methodologies. These developments promise to provide a more holistic understanding of metabolic networks in complex biological systems.

Q & A

How is L-[1-¹³C]Glucose synthesized and characterized for isotopic purity?

L-[1-¹³C]Glucose is typically synthesized via enzymatic or chemical methods using isotopically labeled precursors. For example, labeled carbon is introduced at the C-1 position through asymmetric synthesis or enzymatic phosphorylation. Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) spectroscopy to verify the ¹³C enrichment at the C-1 position and assess potential scrambling. Mass spectrometry (MS) further quantifies isotopic abundance .

What analytical techniques are critical for quantifying L-[1-¹³C]Glucose in metabolic flux studies?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are standard for tracing ¹³C enrichment in metabolic intermediates. NMR spectroscopy is particularly valuable for positional specificity, distinguishing ¹³C incorporation at C-1 from other carbon positions. Calibration curves using internal standards (e.g., [6,6-²H₂]glucose) ensure accuracy in dynamic tracer studies .

How do researchers address carbon recycling when using L-[1-¹³C]Glucose in tracer studies?

Carbon recycling, where ¹³C labels re-enter glucose via gluconeogenesis, can distort turnover measurements. Dual-tracer approaches—e.g., co-infusing [1-¹³C]glucose and [6,6-²H₂]glucose—allow differentiation between systemic glucose production and recycled carbon. Mathematical models (e.g., non-steady-state equations) correct for recycling effects, with recycling rates typically ranging from 3–20% in neonatal studies .

What methodological considerations are essential for using L-[1-¹³C]Glucose in catalytic dehydration experiments?

In catalytic studies (e.g., glucose dehydration to 5-hydroxymethylfurfural), isotopic labeling at C-1 helps track reaction pathways. Researchers must pre-dry L-[1-¹³C]Glucose to avoid hydrolysis artifacts and use deuterated solvents (e.g., D₂O) to minimize proton exchange. Kinetic isotope effects (KIEs) are quantified by comparing reaction rates with unlabeled glucose to assess mechanistic steps .

What are the key differences in handling L-[1-¹³C]Glucose compared to unlabeled glucose?

L-[1-¹³C]Glucose requires stringent storage (-20°C in anhydrous conditions) to prevent isotopic exchange with atmospheric moisture. Handling under inert gas (e.g., N₂) minimizes oxidation. Unlike unlabeled glucose, its enantiomeric purity (L-form) must be validated via polarimetry or chiral chromatography to avoid confounding results in stereospecific metabolic studies .

How can dual-tracer approaches with L-[1-¹³C]Glucose improve systemic glucose production measurements?

Co-administering L-[1-¹³C]Glucose with a second tracer (e.g., [6-¹³C]glucose) enables compartmental modeling of glucose kinetics. The dilution method calculates production rates (e.g., 4.2–5.4 mg/kg/min in neonates), while differences in tracer decay rates isolate gluconeogenic contributions. This approach mitigates errors from non-steady-state conditions .

What validation steps ensure isotopic integrity of L-[1-¹³C]Glucose during long-term experiments?

Stability tests include periodic NMR analysis to detect label scrambling and LC-MS/MS to monitor degradation products (e.g., gluconic acid). Accelerated aging studies (e.g., 40°C/75% humidity) predict shelf-life. Batch-specific certificates of analysis from suppliers should specify ¹³C enrichment and enantiomeric excess .

How does the ¹³C label position affect interpretation of gluconeogenic pathways?

Labeling at C-1 versus C-6 alters ¹³C redistribution in gluconeogenic intermediates. For example, C-1 labeling in lactate or pyruvate entering gluconeogenesis results in asymmetric ¹³C enrichment in glucose, detectable via ¹³C NMR. Position-specific tracers thus resolve pathway contributions (e.g., Cori cycle vs. dietary intake) .

What challenges arise in modeling ¹³C enrichment kinetics in complex metabolic systems?

Compartmental models must account for isotopic dilution in multiple pools (e.g., plasma, liver, muscle). Mass isotopomer distribution analysis (MIDA) quantifies precursor-product relationships, but requires high-resolution MS data. Software tools (e.g., Isotopomer Network Compartmental Analysis) integrate kinetic parameters to resolve pathway fluxes .

How is L-[1-¹³C]Glucose used to study enantiomer-specific metabolism in mammalian systems?

Unlike D-glucose, L-glucose is not metabolized via glycolysis, making L-[1-¹³C]Glucose an ideal tracer for studying non-canonical uptake mechanisms (e.g., passive diffusion in cancer cells). Paired with D-[1-¹³C]Glucose, it isolates enantiomer-specific transport rates in competitive assays .

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